2-(5-methyl-1H-imidazol-4-yl)acetonitrile
Description
Significance of Imidazole (B134444) Heterocycles in Contemporary Chemical and Biological Research
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. chemicalbook.comgoogle.com It is a privileged scaffold in medicinal chemistry due to its unique electronic properties and ability to engage in various biological interactions. google.comnih.govrsc.org The imidazole nucleus is a core component of essential biomolecules, including the amino acid histidine and the neurotransmitter histamine (B1213489), which underscores its fundamental role in biological systems. nih.gov
In medicinal chemistry, the imidazole moiety is present in a vast array of therapeutic agents with diverse activities, including antifungal (e.g., luliconazole), anticancer, and antihypertensive drugs. google.comfrontiersin.org Its nitrogen atoms can act as hydrogen bond donors and acceptors, and the ring can participate in π-π stacking and coordination with metal ions, such as in metalloenzymes. researchgate.net This versatility allows imidazole-containing compounds to bind to a wide range of biological targets like enzymes and receptors, making them a focal point in drug discovery. google.comnih.govrsc.org The development of imidazole derivatives continues to be a highly active area of research, with ongoing efforts to create novel agents for treating various diseases. google.comgoogle.com
Role of Nitrile-Containing Organic Compounds in Medicinal Chemistry and Synthetic Pathways
The nitrile or cyano group (–C≡N) is a versatile and valuable functional group in both medicinal chemistry and organic synthesis. google.com Though relatively simple, its strong electron-withdrawing nature and linear geometry impart unique properties to a molecule. In drug design, the nitrile group can serve as a bioisostere for a carbonyl group or a halogen, and it frequently acts as a hydrogen bond acceptor, enhancing binding affinity to protein targets. frontiersin.org The incorporation of a nitrile group can improve a drug candidate's metabolic stability and pharmacokinetic profile. frontiersin.org Over 30 FDA-approved drugs contain a nitrile moiety, highlighting its importance in modern pharmaceuticals. frontiersin.org
From a synthetic perspective, the nitrile group is a powerful intermediate. It can be readily converted into other important functional groups, including amines (via reduction), carboxylic acids and amides (via hydrolysis), and tetrazoles (via cycloaddition). nih.gov This chemical reactivity makes nitriles, such as acetonitriles, key building blocks for constructing more complex molecular architectures and nitrogen-containing heterocycles. nih.govthieme-connect.de
Historical and Current Perspectives on the Imidazole-Acetonitrile Scaffold in Research
The specific scaffold of 2-(5-methyl-1H-imidazol-4-yl)acetonitrile does not have a well-documented history of extensive research under its own name. However, the synthesis of its core components and related structures has been established for decades. The precursor, 4-methylimidazole (B133652), is a known compound formed during certain food processing methods and is used as a chemical intermediate. nih.gov The synthesis of the key precursor, 4-methyl-5-hydroxymethylimidazole, was reported as an important intermediate for the H2-antagonist drug Cimetidine. google.com Patents from the late 1970s and 1980s detail methods for producing this hydroxymethyl derivative by reacting 4-methylimidazole with formaldehyde. google.comgoogle.com
The conversion of a hydroxymethyl group on an imidazole ring to a cyanomethyl group is a standard synthetic transformation. A common route involves converting the alcohol to a leaving group, such as a chloromethyl group, followed by nucleophilic substitution with a cyanide salt. The synthesis of 4-(chloromethyl)-5-methyl-1-(triphenylmethyl)-1H-imidazole demonstrates a key step in this potential pathway.
Currently, research on imidazole-acetonitrile scaffolds often focuses on different isomers or more complex derivatives. For instance, benzimidazole-2-acetonitriles are recognized as valuable synthons for creating fused heterocyclic systems with potential biological activities. thieme-connect.de Other imidazole acetonitrile (B52724) derivatives have been investigated for their antifungal properties, as seen in the development of luliconazole. frontiersin.org This suggests that while this compound itself is under-researched, the broader class of imidazole-acetonitriles is an active area of investigation for creating new functional molecules.
Unexplored Research Avenues and Future Directions for this compound
The limited specific research on this compound presents a clear opportunity for future investigation. A primary research avenue would be the formal synthesis and full spectroscopic characterization of the compound. A plausible synthetic route could involve the hydroxymethylation of 4-methylimidazole, followed by conversion of the resulting alcohol to a halide (e.g., via thionyl chloride), and subsequent reaction with sodium or potassium cyanide.
Once synthesized, the compound could be evaluated for a range of biological activities based on the known properties of its constituent parts.
Antifungal and Antimicrobial Screening: Given that many imidazole derivatives, including those with an acetonitrile moiety, exhibit antifungal properties, screening this compound against various fungal and bacterial strains would be a logical first step.
Antiproliferative and Kinase Inhibition Assays: The imidazole scaffold is a key feature in many kinase inhibitors used in cancer therapy. rsc.org The nitrile group can also contribute to binding. Therefore, evaluating the compound for cytotoxicity against cancer cell lines and for its ability to inhibit specific kinases is a promising direction.
Synthetic Intermediate: The compound could serve as a versatile building block. The active methylene (B1212753) group adjacent to the nitrile is amenable to further alkylation or condensation reactions. The nitrile itself can be transformed into other functional groups, and the imidazole ring can undergo N-alkylation, providing a platform for creating a library of novel derivatives for further biological screening.
Structure
3D Structure
Properties
IUPAC Name |
2-(5-methyl-1H-imidazol-4-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-5-6(2-3-7)9-4-8-5/h4H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RREQMVIEIZZIPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40499010 | |
| Record name | (5-Methyl-1H-imidazol-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51667-66-4 | |
| Record name | (5-Methyl-1H-imidazol-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 5 Methyl 1h Imidazol 4 Yl Acetonitrile and Analogous Imidazole Scaffolds
Strategies for Imidazole (B134444) Ring Construction and Functionalization
The imidazole ring is a privileged structure in chemistry, and numerous methods have been developed for its synthesis and modification. nih.govnih.gov These strategies range from classical condensation reactions to modern metal-catalyzed and multicomponent approaches that offer efficiency and diversity. bohrium.comresearchgate.net
The construction of the imidazole core is frequently achieved through cyclization reactions, where linear precursors are transformed into the five-membered ring, or through multicomponent reactions (MCRs) that combine two or more reactants in a single step. bohrium.comresearchgate.net MCRs are particularly valued in drug discovery for their efficiency and ability to rapidly generate molecular libraries. bohrium.comresearchgate.net
One foundational method is the Debus synthesis, first reported in 1858, which uses a reaction between a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) to form the imidazole ring. nih.govnih.gov Modern variations of this approach are still in use for creating C-substituted imidazoles. nih.gov
Transition metal catalysis has significantly expanded the toolbox for imidazole synthesis. Copper salts, for instance, can catalyze the oxidative diamination of terminal alkynes with amidines, using oxygen as the co-oxidant, to produce 1,2,4-trisubstituted imidazoles. chim.it Similarly, palladium-catalyzed decarboxylative addition and cyclization sequences provide a novel route to assemble multiply substituted imidazoles from readily available carboxylic acids and functionalized aliphatic nitriles. acs.org Gold catalysts are effective in activating carbon-carbon triple bonds, enabling the cyclization of propargyl amidines to form imidazole derivatives. chim.it
Multicomponent reactions offer a streamlined path to complex imidazoles. The van Leusen imidazole synthesis, a notable example, constructs the imidazole ring from an aldimine and tosylmethyl isocyanide (TosMIC). nih.gov Other MCRs may involve the Brønsted acid-catalyzed reaction of vinyl azides, aromatic aldehydes, and aromatic amines to regioselectively produce 1,2,5-trisubstituted imidazoles. acs.org These methods are advantageous as they are often performed in one pot, reducing reaction time and waste. bohrium.com
Table 1: Selected Multicomponent and Cyclization Reactions for Imidazole Synthesis
| Reaction Name/Type | Key Reactants | Catalyst/Conditions | Reference |
|---|---|---|---|
| Debus Synthesis | Dicarbonyl, Aldehyde, Ammonia | Heat | nih.gov |
| Copper-Catalyzed Cyclization | Terminal Alkyne, Amidine | Cu(OAc)₂, O₂ | chim.it |
| Palladium-Catalyzed Cyclization | Carboxylic Acid, Aliphatic Nitrile | Palladium Catalyst | acs.org |
| Van Leusen Synthesis | Aldimine, Tosylmethyl isocyanide (TosMIC) | Base | nih.gov |
| Brønsted Acid MCR | Vinyl Azide, Aldehyde, Amine | Brønsted Acid | acs.org |
| Catalyst-Free [3+2] Cyclization | Vinyl Azide, Benzamidine | DBU, CH₃CN | acs.org |
Once the imidazole core is formed, the selective introduction of functional groups at specific positions (regioselective functionalization) is a critical challenge. researchgate.net The electronic nature of the imidazole ring typically directs electrophilic attack, but achieving precise substitution often requires specialized methods. youtube.com
Directed metalation, followed by quenching with an electrophile, is a powerful strategy for controlling regioselectivity. researchgate.net This involves using a directing group to guide a metalating agent (like an organolithium reagent) to a specific carbon atom on the ring, which is then functionalized. A sulfoxide (B87167)/magnesium exchange is another advanced technique that allows for the functionalization of all positions on the imidazole heterocycle. researchgate.net
Catalyst-controlled reactions also enable site-selective functionalization. For instance, palladium-catalyzed direct arylation can be tuned to target specific C-H bonds on fused heterocyclic systems, a principle applicable to the imidazole nucleus. mdpi.com The choice of catalyst and ligands can switch the position of functionalization, offering a high degree of control. mdpi.com N-alkylation is another common functionalization, where an alkyl group is added to one of the nitrogen atoms. The choice of reaction conditions can influence whether the substitution occurs at the N-1 or N-3 position. nih.govrsc.org
Table 2: Methods for Regioselective Imidazole Functionalization
| Method | Description | Key Feature | Reference |
|---|---|---|---|
| Directed Metalation | Use of a directing group to guide lithiation at a specific position. | High regioselectivity for C-H activation. | researchgate.net |
| Sulfoxide/Magnesium Exchange | A versatile method for functionalizing various positions on the ring. | Enables full functionalization of the imidazole scaffold. | researchgate.net |
| Catalyst-Controlled C-H Arylation | Palladium catalysts with specific ligands direct arylation to a desired C-H bond. | Catalyst choice dictates the site of functionalization. | mdpi.com |
| Selective N-Alkylation | Alkylation of a specific nitrogen atom in the imidazole ring. | Conditions can be tuned for N-1 vs. N-3 substitution. | nih.gov |
A sophisticated strategy for synthesizing substituted imidazoles involves the denitrogenative transformation of other nitrogen-containing heterocycles, most notably 1,2,3-triazoles. mdpi.comcolab.wsnih.gov In these reactions, the triazole ring loses a molecule of nitrogen gas (N₂) to generate a reactive intermediate that subsequently cyclizes to form the more stable imidazole ring.
One such approach involves the acid-mediated transformation of 5-amino-1,2,3-triazole derivatives. mdpi.comcolab.wsnih.gov This process includes an intramolecular cyclization followed by the opening of the triazole ring and the insertion of an in-situ formed carbene intermediate. mdpi.com Another method uses BF₃·Et₂O to promote a metal-free denitrogenative transannulation of N-sulfonyl-1,2,3-triazoles with nitriles. nih.gov The Lewis acid facilitates the formation of an α-diazoimine intermediate from the triazole, which then reacts with the nitrile solvent to yield the imidazole product. nih.govrsc.org This protocol is noted for its tolerance of a broad range of functional groups. nih.gov
Installation of the Acetonitrile (B52724) Moiety in Imidazole Derivatives
The acetonitrile group (—CH₂CN) is a valuable synthon in organic chemistry, as the cyano group can be readily converted into other functionalities like amines, amides, and carboxylic acids. nih.gov Its introduction onto an imidazole ring requires specific chemical methods.
Direct cyanomethylation is an effective method for installing the acetonitrile moiety. Modern approaches often utilize visible-light photocatalysis, which offers mild and efficient reaction conditions. nih.govresearchgate.net In a typical photocatalytic system, a catalyst such as fac-Ir(ppy)₃ is used to activate a cyanomethyl radical source, like the inexpensive and commercially available bromoacetonitrile (B46782). nih.govresearchgate.net
The reaction proceeds via a radical mechanism. The photocatalyst, upon absorbing visible light, becomes excited and can activate the bromoacetonitrile to generate a cyanomethyl radical (•CH₂CN). This radical then attacks the electron-rich imidazole heterocycle to form the C3-cyanomethylated product. researchgate.net This method has been successfully applied to various imidazoheterocycles, including imidazo[1,2-a]pyridines, demonstrating its utility for analogous scaffolds. researchgate.netresearchgate.net An ultrasound-promoted, three-component reaction has also been developed to provide C3-cyanomethylated imidazo[1,2-a]pyridines under catalyst-free and oxidant-free conditions. organic-chemistry.org
Table 3: Photocatalytic Cyanomethylation of Imidazoheterocycles
| Substrate Type | Cyanomethyl Source | Photocatalyst | Key Conditions | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridines | Bromoacetonitrile | fac-Ir(ppy)₃ | Blue light, NaHCO₃, DMSO | researchgate.net |
| 2H-Indazoles | Bromoacetonitrile | Ir(ppy)₃ | Visible light, room temperature | nih.gov |
The introduction of a thiocyanato (—SCN) group onto an imidazole ring generally follows different synthetic logic than cyanomethylation. A common strategy involves the synthesis of an imidazole-2-thione (a mercaptoimidazole), which can then be functionalized on the sulfur atom. For example, imidazole-2-thiones can be prepared and subsequently undergo S-alkylation reactions. nih.gov To introduce a thiocyanate (B1210189) group specifically, the imidazole-thione could be reacted with a cyanogen (B1215507) halide (e.g., cyanogen bromide), leading to the formation of a thiocyanato linkage at the sulfur atom.
The synthesis of acetonitrile-linked imidazoles, as detailed previously, primarily relies on cyanomethylation, a C-H functionalization process that forms a carbon-carbon bond between the imidazole ring and the acetonitrile moiety. researchgate.netorganic-chemistry.org Therefore, the strategies for introducing these two groups are distinct: the thiocyanato group is typically installed via a sulfur atom (C-S bond formation), often starting from a thione precursor, while the acetonitrile group is installed via a carbon atom (C-C bond formation), often through a radical C-H activation pathway.
Optimization of Reaction Parameters for Synthesis Efficiency and Product Yield
The efficient synthesis of 2-(5-methyl-1H-imidazol-4-yl)acetonitrile and related structures hinges on the careful optimization of various reaction parameters. Key variables that are typically fine-tuned include the choice of catalyst, solvent, base, reaction temperature, and time. nih.gov While specific optimization data for the direct synthesis of this compound is not extensively detailed in publicly available literature, we can infer the critical parameters from studies on analogous imidazole and nitrile syntheses.
A plausible and common route to this compound involves the nucleophilic substitution of a precursor like 4-(halomethyl)-5-methyl-1H-imidazole with a cyanide salt. The optimization of such a reaction would involve a systematic study of how different conditions affect the product yield and reaction efficiency.
Key parameters and their effects observed in the synthesis of various imidazole derivatives include:
Catalyst: In many modern synthetic approaches, catalysts are employed to enhance reaction rates and selectivity. For instance, in the synthesis of substituted imidazoles, organocatalysts like imidazole itself (at loadings of ~20 mol%) have proven effective. researchgate.net For other transformations on the imidazole ring or its side chains, transition metal catalysts, such as those based on cobalt or zirconium, are used to facilitate specific bond formations. researchgate.netacs.org The choice and loading of the catalyst are critical to balance reaction speed with cost and potential product contamination.
Solvent: The reaction medium plays a crucial role. Solvents like acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are common for nucleophilic substitutions. Studies on the alkylation of nitroimidazoles have shown that acetonitrile can provide better yields compared to DMF or DMSO under certain conditions. researchgate.net The polarity and boiling point of the solvent determine the reaction temperature range and can influence the solubility of reactants and the stability of intermediates.
Base: The presence and strength of a base are often critical, particularly in reactions involving deprotonation or neutralization of acid byproducts. In the alkylation of imidazoles, inorganic bases like potassium carbonate (K₂CO₃) are frequently preferred over stronger bases like potassium hydroxide (B78521) (KOH) to improve yields. researchgate.net For α-alkylation of nitriles, stronger bases such as potassium tert-butoxide (KOtBu) may be necessary, with the loading significantly impacting product formation. acs.org
Temperature: Reaction temperature directly influences the reaction rate. For many imidazole syntheses, temperatures are elevated to improve yields and reduce reaction times. Heating to 60°C was shown to markedly improve yields in an imidazole alkylation. researchgate.net In some catalytically driven reactions, much higher temperatures (e.g., 140°C) are optimal to ensure high selectivity for the desired product. acs.org
The following interactive table illustrates a representative optimization study for the synthesis of an imidazole acetonitrile derivative, based on common variables explored in related literature.
| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | K₂CO₃ (1.5) | 25 | 24 | 45 |
| 2 | DMSO | K₂CO₃ (1.5) | 25 | 24 | 48 |
| 3 | Acetonitrile | K₂CO₃ (1.5) | 25 | 24 | 55 |
| 4 | Acetonitrile | K₂CO₃ (1.5) | 60 | 8 | 85 |
| 5 | Acetonitrile | K₂CO₃ (1.5) | 80 (reflux) | 4 | 92 |
| 6 | Acetonitrile | Na₂CO₃ (1.5) | 80 (reflux) | 4 | 81 |
| 7 | Ethanol | K₂CO₃ (1.5) | 78 (reflux) | 6 | 75 |
| 8 | Acetonitrile | K₂CO₃ (2.0) | 80 (reflux) | 4 | 93 |
This table is a representative example based on optimization studies for analogous imidazole syntheses.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of pharmaceutical intermediates like this compound is crucial for developing sustainable manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijprt.org
Advancements in the synthesis of imidazole scaffolds have increasingly incorporated green methodologies:
Safer Solvents: A primary goal of green chemistry is to replace hazardous organic solvents with more benign alternatives. novartis.com While solvents like DMF and DMSO are effective, they pose significant health and environmental risks. Acetonitrile is often considered a greener alternative to many chlorinated and amide solvents. nih.gov The ideal green solvent is water; syntheses of various imidazole derivatives have been successfully performed in aqueous media or ethanol-water mixtures, which significantly reduces the environmental impact. novartis.comtaylorfrancis.com
Catalysis over Stoichiometric Reagents: The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can often be recycled and reused. ijsrst.com The development of syntheses for imidazole derivatives frequently focuses on employing efficient catalysts, such as reusable heterogeneous catalysts or organocatalysts, which can be easily separated from the reaction mixture. researchgate.netijsrst.com
Atom Economy and One-Pot Reactions: Synthetic routes that maximize the incorporation of all starting materials into the final product have a high atom economy. Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form the product, are a cornerstone of green synthesis for imidazole scaffolds. taylorfrancis.comresearchgate.net These one-pot procedures reduce the number of synthetic steps, minimize the need for purification of intermediates, and consequently decrease solvent usage and waste generation.
Energy Efficiency: Alternative energy sources like microwave irradiation and ultrasound have been shown to accelerate reaction rates, leading to significantly shorter reaction times and lower energy consumption compared to conventional heating methods. researchgate.netijprt.orgtaylorfrancis.com These techniques have been successfully applied to the synthesis of various substituted imidazoles, often resulting in higher yields and cleaner reaction profiles. researchgate.netijprt.org
Use of Renewable Feedstocks: While not always directly applicable to the synthesis of every complex molecule, the principle of using renewable starting materials is a long-term goal. Research into bio-based solvents and catalysts represents a move in this direction. researchgate.net For the synthesis of this compound, applying green principles would favor a route that utilizes safer solvents, a recyclable catalyst, and energy-efficient conditions to create a more sustainable process.
Comprehensive Spectroscopic and Structural Characterization of 2 5 Methyl 1h Imidazol 4 Yl Acetonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In a hypothetical ¹H NMR spectrum of 2-(5-methyl-1H-imidazol-4-yl)acetonitrile, distinct signals (resonances) would be expected for each unique proton environment. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the protons.
Imidazole (B134444) Ring Proton (-CH=N-): A singlet peak would be anticipated for the lone proton on the imidazole ring (at position C2). This signal would likely appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the aromatic and electron-withdrawing nature of the heterocyclic ring.
Methylene (B1212753) Protons (-CH₂CN): The two protons of the methylene group adjacent to the imidazole ring and the nitrile group would be expected to produce a singlet in the range of 3.7 to 4.0 ppm.
Methyl Protons (-CH₃): The three protons of the methyl group attached to the imidazole ring would give rise to a singlet, typically appearing further upfield, around 2.2 to 2.5 ppm.
Imidazole N-H Proton: The proton attached to the nitrogen atom (N-H) of the imidazole ring would produce a broad singlet that could appear over a wide chemical shift range, often between 10.0 and 13.0 ppm. Its position can be highly variable and is sensitive to solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Imidazole C-H | 7.0 - 8.0 | Singlet |
| Methylene (-CH₂-) | 3.7 - 4.0 | Singlet |
| Methyl (-CH₃) | 2.2 - 2.5 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
A ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, six distinct signals would be expected.
Imidazole Ring Carbons: The three carbon atoms within the imidazole ring would produce signals in the aromatic region, approximately between 115 and 140 ppm.
Nitrile Carbon (-C≡N): The carbon of the nitrile group is characteristically found in a similar region, typically between 115 and 125 ppm.
Methylene Carbon (-CH₂CN): The carbon of the methylene group would resonate at a much higher field, likely in the 15 to 25 ppm range.
Methyl Carbon (-CH₃): The methyl carbon signal would be expected at the highest field, typically between 10 and 15 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Imidazole C2 | 135 - 145 |
| Imidazole C4 | 125 - 135 |
| Imidazole C5 | 120 - 130 |
| Nitrile (-C≡N) | 115 - 125 |
| Methylene (-CH₂) | 15 - 25 |
Two-Dimensional NMR Techniques for Connectivity Assignments
While one-dimensional NMR provides information on the types of protons and carbons, two-dimensional (2D) NMR experiments are essential for confirming the connectivity between atoms. Techniques like Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton signal with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C spectra. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal longer-range couplings (2-3 bonds) between protons and carbons, which is crucial for establishing the substitution pattern on the imidazole ring and confirming the link between the methylene group and the ring.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is highly effective for identifying the presence of specific functional groups.
The IR spectrum of this compound would be expected to display several characteristic absorption bands:
N-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ would indicate the N-H bond of the imidazole ring.
C-H Stretch: Aromatic C-H stretching from the imidazole ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be seen just below 3000 cm⁻¹.
C≡N Stretch: A sharp, medium-intensity absorption band around 2250 cm⁻¹ is a definitive indicator of the nitrile functional group. justia.com
C=N and C=C Stretch: Stretching vibrations from the carbon-carbon and carbon-nitrogen double bonds within the imidazole ring would be observed in the 1450-1650 cm⁻¹ region. cas.org
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Imidazole N-H | Stretch | 3200 - 3500 | Medium, Broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
| Nitrile C≡N | Stretch | 2240 - 2260 | Medium, Sharp |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The imidazole ring acts as a chromophore, meaning it absorbs UV light. The spectrum would likely show absorption maxima corresponding to π→π* transitions characteristic of heteroaromatic systems. For imidazole and its simple derivatives, these transitions typically result in absorption bands in the 200-270 nm range. The exact position and intensity of these bands can be influenced by the solvent and the substituents on the ring.
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₆H₇N₃, giving it a monoisotopic mass of approximately 121.06 Da.
In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 121. Subsequent fragmentation would likely involve the loss of stable neutral molecules or radicals. Common fragmentation pathways could include:
Loss of the nitrile group (•CN, 26 Da) or hydrogen cyanide (HCN, 27 Da).
Cleavage of the methylene-imidazole bond.
Fragmentation of the imidazole ring itself.
High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. Predicted m/z values for common adducts in electrospray ionization (ESI) mass spectrometry are [M+H]⁺ at 122.07127 and [M+Na]⁺ at 144.05321.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
X-ray Crystallography for Definitive Solid-State Structural Confirmation
A definitive confirmation of the three-dimensional arrangement of atoms and molecules in the solid state is exclusively provided by single-crystal X-ray crystallography. This powerful analytical technique elucidates the precise molecular structure, including bond lengths, bond angles, and torsional angles, as well as the packing of molecules within the crystal lattice and the nature of intermolecular interactions.
A thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and PubChem, and the broader scientific literature was conducted for the single-crystal X-ray structure of this compound. As of the latest update, no publicly accessible, experimentally determined crystallographic data for this specific compound has been deposited or published.
While the precise solid-state structure of this compound remains to be experimentally determined, the crystallographic analysis of closely related imidazole derivatives provides valuable insights into the potential structural characteristics. For instance, studies on various substituted imidazoles reveal common features such as planar imidazole rings and the significant role of hydrogen bonding in their crystal packing. It is anticipated that the N-H group of the imidazole ring and the nitrogen atom of the nitrile group in this compound would act as hydrogen bond donors and acceptors, respectively, leading to the formation of supramolecular assemblies.
The absence of a definitive crystal structure highlights an area for future research, as such data would be invaluable for a complete understanding of the compound's solid-state properties and for computational modeling studies.
Computational Chemistry and Theoretical Investigations of 2 5 Methyl 1h Imidazol 4 Yl Acetonitrile
Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. researchgate.net By calculating the electron density, DFT can accurately predict molecular geometries, energies, and reactivity descriptors. researchgate.net For a molecule such as 2-(5-methyl-1H-imidazol-4-yl)acetonitrile, DFT calculations are essential for elucidating its fundamental chemical nature.
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. acadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electrical transport properties. researchgate.netacadpubl.eu A smaller energy gap generally suggests higher reactivity. malayajournal.org
While specific DFT calculations for this compound are not extensively published, studies on analogous imidazole (B134444) derivatives provide a framework for understanding its likely properties. For instance, DFT calculations on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole revealed a HOMO-LUMO energy gap of 4.0106 eV, indicating good chemical stability. malayajournal.org The HOMO in that molecule was localized across the imidazole and phenyl rings, while the LUMO was situated on the imidazole and chloro-substituted phenyl ring, suggesting the pathway of intramolecular charge transfer upon electronic excitation. malayajournal.org
Table 1: Example Frontier Molecular Orbital (FMO) Data for an Analogous Imidazole Compound *
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -5.2822 | Represents the electron-donating capacity. |
| LUMO | -1.2715 | Represents the electron-accepting capacity. |
| Energy Gap (ΔE) | 4.0106 | Indicates molecular chemical stability. |
Data from a study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, used here for illustrative purposes. malayajournal.org
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. malayajournal.org The MEP surface maps the electrostatic potential onto the electron density, visualizing the charge distribution. Regions of negative potential (typically colored red or yellow) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. malayajournal.orgresearchgate.net
In studies of related nitroimidazole compounds, the MEP surface clearly shows a large electronegative region around the nitro group, identifying it as a primary site for interaction. researchgate.net For this compound, an MEP analysis would likely reveal negative potential around the nitrogen atoms of the imidazole ring and the nitrile group, suggesting these are key sites for hydrogen bonding and other intermolecular interactions. malayajournal.orgresearchgate.net The analysis of atomic charges, often performed using methods like Natural Bond Orbital (NBO) analysis, further quantifies the charge distribution, revealing the extent of electron delocalization and its role in stabilizing the molecule. acs.org
Molecular Modeling and Simulation Studies
Beyond static electronic properties, molecular modeling and simulations are used to explore the conformational flexibility and dynamic behavior of molecules over time.
Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule (its global minimum energy conformation). indexcopernicus.com This involves systematically rotating the molecule's rotatable bonds and calculating the potential energy of each resulting conformer. The results are used to generate a potential energy surface (PES), which maps the energy landscape of the molecule. researchgate.net Identifying the lowest-energy conformer is a critical first step for subsequent, more complex simulations like molecular docking and dynamics, as this is the most probable structure of the molecule. indexcopernicus.com For this compound, this analysis would focus on the rotation around the single bond connecting the acetonitrile (B52724) group to the imidazole ring to determine its preferred orientation.
Molecular dynamics (MD) simulations provide a detailed view of a molecule's behavior over time by solving Newton's equations of motion for the system. nih.gov An MD simulation can reveal how the molecule vibrates, rotates, and interacts with its environment, such as a solvent. A typical MD setup involves placing the molecule in a simulation box, often filled with water molecules (e.g., TIP3P water model), and applying a force field (e.g., OPLS) that defines the interactions between atoms. nih.gov The system is then neutralized with ions and allowed to evolve over a set period, often nanoseconds. nih.gov Analysis of the resulting trajectory can reveal the stability of the molecule's conformation through metrics like the Root-Mean-Square Deviation (RMSD) and the flexibility of specific regions through the Root-Mean-Square Fluctuation (RMSF). nih.gov Such simulations would be invaluable for understanding the structural stability and solvent interactions of this compound.
Docking and Molecular Dynamics Simulations of Ligand-Target Interactions
To investigate the potential biological activity of this compound, molecular docking and subsequent MD simulations are employed to predict its binding affinity and interaction mode with specific protein targets. researchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves placing the ligand in the active site of the protein and evaluating different poses based on a scoring function, which estimates the binding energy. nih.govresearchgate.net Lower docking scores typically indicate a more favorable binding affinity. nih.gov
Following docking, MD simulations of the ligand-protein complex are often performed to assess the stability of the predicted binding pose and to gain a more dynamic understanding of the interactions. nih.govnih.gov These simulations can confirm whether key hydrogen bonds and other interactions observed in the static dock are maintained over time. nih.gov
While specific targets for this compound are not defined in the literature, studies on similar heterocyclic compounds demonstrate this methodology. For example, various imidazole derivatives have been docked against targets like glucosamine-6-phosphate synthase and α-amylase to explore their potential as antimicrobial or anti-diabetic agents. nih.govresearchgate.net
Table 2: Illustrative Docking Interaction Data for an Analogous Imidazole Compound with a Protein Target *
| Compound | Target Protein | Docking Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Compound 1 | GlcN-6-P synthase | -7.6 | GLY306, CYS300 | Hydrogen Bond, π-sulfur bond |
| Compound 2 | GlcN-6-P synthase | -7.7 | GLY306, CYS300 | Hydrogen Bond, π-sulfur bond |
Data from a study on 1,2,4,5-tetraaryl substituted imidazoles, used here for illustrative purposes. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational tools used in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. iucr.org While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR are broadly applied to imidazole-containing compounds to predict their activities and guide the design of new, more potent analogues. nih.govtandfonline.comresearchgate.net
The general workflow of a QSAR study on imidazole derivatives involves several key steps. First, a dataset of imidazole compounds with experimentally determined biological activities is compiled. scientific.net The two-dimensional (2D) or three-dimensional (3D) structures of these molecules are then used to calculate a wide array of molecular descriptors. These descriptors quantify various physicochemical properties of the molecules, such as their size, shape, lipophilicity, and electronic characteristics. researchgate.net
Commonly employed molecular descriptors in QSAR studies of imidazole derivatives include:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Geometrical descriptors: These relate to the 3D shape of the molecule.
Electronic descriptors: These quantify the electronic properties, such as partial charges and dipole moments.
Hydrophobic descriptors: These, like the logarithm of the partition coefficient (logP), measure the lipophilicity of the molecule.
Quantum-chemical descriptors: These are derived from quantum mechanical calculations and can provide detailed information about the electronic structure. researchgate.net
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the biological activity. nih.govtandfonline.com These models can then be used to predict the activity of new, untested imidazole derivatives, including analogues of this compound. scientific.net For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to series of 2, 4, 5-trisubstituted imidazole derivatives to understand the structural requirements for their biological activity. tandfonline.com
A hypothetical QSAR study on a series of analogues of this compound could involve modifying the substituents on the imidazole ring or the acetonitrile side chain and correlating these changes with a specific biological activity. The resulting model could highlight which structural features are crucial for the desired activity.
Table 1: Representative Molecular Descriptors in QSAR Studies of Imidazole Derivatives
| Descriptor Class | Example Descriptors | Description |
|---|---|---|
| Topological | Wiener Index, Zagreb Index | Describe molecular branching and complexity. |
| Electronic | Dipole Moment, HOMO/LUMO energies | Relate to the electronic distribution and reactivity of the molecule. |
| Hydrophobic | LogP, Molar Refractivity | Quantify the lipophilicity and polarizability of the molecule. |
| Geometrical | Molecular Surface Area, Molecular Volume | Describe the size and shape of the molecule. |
This table is a representation of descriptor classes and examples commonly used in QSAR studies and is not based on specific experimental data for this compound.
Prediction of Reaction Mechanisms and Transition States
The synthesis of the imidazole core can proceed through various routes. researchgate.net One common method is the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. researchgate.net Density Functional Theory (DFT) calculations have been employed to study the mechanisms of such multi-component reactions, elucidating the sequence of bond formations and the energetics of the reaction pathway. ppor.az These studies can help in optimizing reaction conditions by identifying the rate-determining step and understanding the role of catalysts.
The introduction of the cyanomethyl group onto the imidazole ring is a key step in the synthesis of this compound. The cyanomethylation of heterocyclic compounds can be achieved through various methods, including reactions with acetonitrile or its derivatives like bromoacetonitrile (B46782). researchgate.netnih.govorganic-chemistry.orgnih.gov Computational studies on cyanomethylation reactions, often using DFT, have been performed to understand the nature of the reactive species, which can be radical or ionic, and to determine the transition state structures and activation energies for the carbon-carbon bond formation. rsc.org
For the synthesis of this compound, a plausible route could involve the reaction of a suitable 4-halomethyl-5-methylimidazole derivative with a cyanide source. Alternatively, a direct C-H cyanomethylation of 4-methylimidazole (B133652) could be envisioned. A theoretical investigation of such a reaction would typically involve the following steps:
Reactant and Product Optimization: The geometries of the reactants (e.g., 4-methylimidazole and a cyanomethylating agent) and the product (this compound) are optimized to find their lowest energy conformations.
Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This is a first-order saddle point on the potential energy surface. scm.com
Frequency Calculation: Vibrational frequency calculations are carried out to confirm the nature of the stationary points. Reactants and products should have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to ensure that the identified transition state correctly connects the desired reactants and products.
DFT calculations can provide crucial data on the thermodynamics and kinetics of the proposed reaction steps.
Table 2: Hypothetical Computed Parameters for a Proposed Reaction Step
| Parameter | Description | Hypothetical Value (kcal/mol) |
|---|---|---|
| ΔE | Reaction Energy | -25 |
| ΔE‡ | Activation Energy | +15 |
| ΔG | Gibbs Free Energy of Reaction | -22 |
| ΔG‡ | Gibbs Free Energy of Activation | +18 |
This table presents hypothetical thermodynamic and kinetic parameters for a single reaction step. Actual values would require specific DFT calculations for the chosen reaction pathway.
Biological Activities and Pharmacological Profiling of 2 5 Methyl 1h Imidazol 4 Yl Acetonitrile and Its Structural Analogues
Investigation of Enzyme Inhibition Mechanisms
The imidazole (B134444) scaffold is a common feature in many enzyme inhibitors. nih.gov Its nitrogen atoms can act as hydrogen bond donors and acceptors, and the ring can participate in various noncovalent interactions, including coordination with metal ions in enzyme active sites. mdpi.comnih.gov Derivatives of imidazole have been shown to inhibit a wide range of enzymes, including kinases, proteases, and oxidoreductases. nih.gov
Specific Enzyme Target Identification and Validation
While specific enzyme targets for 2-(5-methyl-1H-imidazol-4-yl)acetonitrile are not extensively documented, research on its structural analogues reveals a propensity for inhibiting several key enzyme families.
Cytochrome P450 (CYP450): Imidazole-based antifungal agents, such as clotrimazole (B1669251) and miconazole, function by inhibiting CYP450 enzymes, specifically lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis in fungi. The N3 nitrogen of the imidazole ring binds to the heme iron atom of the enzyme, disrupting its function. wikipedia.orgyoutube.com Triazole antifungals are noted to have higher specificity for fungal CYP450 compared to imidazoles. wikipedia.org
Kinases: A multitude of di- and triaryl imidazole derivatives have been identified as potent inhibitors of p38α MAP kinase and BRAF kinase, enzymes involved in cellular signaling pathways often dysregulated in inflammatory diseases and cancer. mdpi.com For instance, the diaryl imidazole compound SB203580 is a known inhibitor of p38α MAP kinase with an IC₅₀ value of 48 nM. mdpi.com
Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE): Certain acetylphenyl-substituted imidazolium (B1220033) salts have demonstrated highly potent inhibitory effects against human carbonic anhydrase isoforms (hCA I and II) and acetylcholinesterase (AChE). researchgate.net These enzymes are therapeutic targets for conditions like glaucoma and Alzheimer's disease, respectively.
Topoisomerase: Some imidazole derivatives have been investigated as catalytic inhibitors of Topoisomerase II, an enzyme essential for managing DNA topology during replication and transcription. nih.gov
Thioredoxin Reductase (TrxR): An anthracene-substituted dinuclear silver(I) imidazole complex has been shown to strongly inhibit the activity of thioredoxin reductase, an enzyme involved in cellular redox balance, and exhibited potent cytotoxic effects against human neuroblastoma cells. nih.gov
Kinetic Studies of Enzyme-Inhibitor Interactions
Kinetic studies are essential to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to quantify the potency of an inhibitor. For acetylphenyl-substituted imidazolium salts, inhibition constants (Ki) have been determined, providing a measure of their high affinity for the target enzymes. researchgate.net For example, 1-(4-acetylphenyl)-3-benzylimidazolium chloride showed potent inhibition of the cytosolic enzyme hCA II with a Ki value of 14.09 ± 2.99 nM. researchgate.net Such studies reveal the nature of the enzyme-inhibitor complex and the inhibitor's binding affinity.
Table 1: Enzyme Inhibition Data for Imidazole Analogues
| Compound/Analogue Class | Enzyme Target | Inhibition Value | Value Type | Reference |
|---|---|---|---|---|
| 1-(4-acetylphenyl)-3-benzylimidazolium chloride | hCA II | 14.09 ± 2.99 nM | Ki | researchgate.net |
| Acetylphenyl-substituted imidazolium salts | AChE | 8.30 - 120.77 nM | Ki | researchgate.net |
| Acetylphenyl-substituted imidazolium salts | hCA I | 16.97 - 84.45 nM | Ki | researchgate.net |
| Diaryl imidazole (SB203580) | p38α MAP kinase | 48 nM | IC₅₀ | mdpi.com |
Modulation of Biological Receptors and Signaling Pathways
The imidazole moiety is a key pharmacophore for interacting with various biological receptors, influencing signaling pathways. Its structural versatility allows for the design of both agonists and antagonists for different receptor subtypes.
Receptor Binding Assays and Ligand-Binding Dynamics
Receptor binding assays are used to determine the affinity of a ligand for a specific receptor. Such assays have been crucial in characterizing the interaction of imidazole-containing compounds with several receptor families.
GABA Receptors: Analogues of imidazole-4-acetic acid have been synthesized and evaluated as ligands for GABA-A and GABA-C receptors. nih.gov While none showed activity at the tested GABA-A receptors, several 5-substituted analogues, including the 5-methyl derivative, were identified as full agonists at ρ1 GABA-C receptors, with EC₅₀ values in the micromolar range. nih.gov Furthermore, 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives have been identified as positive allosteric modulators (PAMs) of the α1β2γ2 GABA-A receptor, showing a preference for the α1/γ2 interface. nih.gov
Metabotropic Glutamate Receptor 5 (mGlu₅): The compound N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide, a complex structural analogue, was identified as a potent and selective negative allosteric modulator (NAM) of mGlu₅. acs.org Binding studies established a high affinity for a known allosteric binding site with a Ki value of 4.4 nM. acs.org
Adrenergic Receptors: A methanesulfonamide (B31651) derivative containing a dihydro-imidazole ring, specifically N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide, was reported as a highly potent and selective full agonist for the alpha 1A adrenergic receptor subtype. nih.gov
E-type Prostanoid Receptor 4 (EP4): A benzimidazole (B57391) derivative, 1-(Cyclopropylmethyl)-2-(dibenzo[b,d]thiophen-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid, was identified as a potent EP4 receptor antagonist through a pharmacophore-based approach. nih.gov
Table 2: Receptor Binding and Activity Data for Imidazole Analogues
| Compound/Analogue Class | Receptor Target | Activity | Value | Value Type | Reference |
|---|---|---|---|---|---|
| N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide | mGlu₅ | Antagonist (NAM) | 4.4 nM | Ki | acs.org |
| 5-Methyl imidazole-4-acetic acid analogue | ρ1 GABA-C | Agonist | 22-420 µM | EC₅₀ | nih.gov |
| N-[5-(4,5-dihydro-1H-imidazol-2-yl)...]methanesulfonamide | Alpha 1A Adrenergic | Agonist | Potent and selective | nih.gov | |
| 1-(Cyclopropylmethyl)-2-(dibenzo[b,d]thiophen-2-yl)... | EP4 | Antagonist | Potent | nih.gov |
Cellular Pathway Interrogation and Functional Assays
Functional assays are employed to measure the biological response following receptor activation or inhibition. For GABA receptor modulators, techniques like the FLIPR Membrane Potential (FMP) assay and electrophysiology are used to measure changes in ion flow across the cell membrane upon ligand binding. nih.gov The activity of 5-substituted imidazole-4-acetic acid analogues at ρ1 GABA-C receptors was confirmed using such methods. nih.gov For psychoactive compounds like ibogaine, which interacts with multiple neurotransmitter systems including serotonin (B10506) and opioid receptors, drug discrimination assays in animal models are used to characterize its subjective effects and identify the receptors involved. wikipedia.org These functional assays provide crucial information on whether a ligand acts as an agonist, antagonist, or allosteric modulator and help elucidate its impact on cellular signaling.
Antimicrobial Efficacy Studies
Imidazole derivatives are well-known for their broad-spectrum antimicrobial properties. researchgate.netclinmedkaz.orgmdpi.com The 5-nitroimidazole derivatives, such as metronidazole, are particularly famous for their activity against anaerobic bacteria and protozoa. mdpi.comnih.gov The antimicrobial activity of imidazole-containing compounds is often linked to their ability to interfere with DNA synthesis or disrupt the cell wall. clinmedkaz.org
A series of 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives were evaluated for their in-vitro antibacterial activity. nih.gov While showing no significant activity against Gram-negative bacteria, the compound 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole was the most potent against Gram-positive bacteria, with a Minimum Inhibitory Concentration (MIC) value of ≤8 µg/mL. nih.gov Notably, against 15 clinical isolates of H. pylori, two derivatives were four times more active than metronidazole, showing an MIC of 2 µg/mL. nih.gov
In another study, a hybrid molecule containing a 5-nitroimidazole and an oxazolidinone moiety was found to be a potent antibacterial agent against Bacillus cereus, with an MIC value of 200 nM. nih.gov Furthermore, copper (II) complexes of some novel 5-nitroimidazole derivatives have been synthesized and showed moderate activity against Gram-positive bacteria like B. pumilus and S. aureus. jocpr.com
Table 3: Antimicrobial Activity (MIC) of Imidazole Analogues
| Compound/Analogue Class | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1-Methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole | Gram-positive bacteria | ≤8 | nih.gov |
| 5-Substituted 1-methyl-4-nitro-1H-imidazoles (compounds 10 & 11) | H. pylori | 2 | nih.gov |
| 5-Nitroimidazole/oxazolidinone hybrid (compound 45) | Bacillus cereus MTCC 430 | 0.2 µM (0.2 nM) | nih.gov |
| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]... (compound 56b) | K. pneumoniae | 41 µM | nih.gov |
| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]... (compound 56b) | E. coli | 41 µM | nih.gov |
Evaluation against Bacterial Pathogens (Gram-Positive and Gram-Negative)
Derivatives of 1-methyl-4-nitro-1H-imidazole have been synthesized and evaluated for their in-vitro antibacterial activity against a variety of microorganisms. nih.govresearchgate.net Studies indicate that these compounds exhibit promising activity against Gram-positive bacteria but are significantly less effective against Gram-negative strains. nih.gov
One study reported that a series of 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives showed no significant activity against Gram-negative bacteria like Escherichia coli, Klebsiella pneumonia, and Enterobacter aerogenes at concentrations up to 64 µg/mL. nih.gov However, certain analogues demonstrated potent activity against Gram-positive bacteria. nih.govresearchgate.net For instance, 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole was identified as a highly potent agent against Gram-positive bacteria, with a Minimum Inhibitory Concentration (MIC) value of ≤8 µg/mL. nih.gov Another series, 2-(1-methyl-4-nitro-1H-imidazol-5-ylsulfonyl)-1,3,4-thiadiazoles, also showed promising antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis. researchgate.net
Notably, some of these imidazole derivatives were highly active against clinical isolates of Helicobacter pylori, with MIC values as low as 2 µg/mL, which is four times more active than the reference drug metronidazole. nih.gov
Table 1: In Vitro Antibacterial Activity of Imidazole Analogues against Gram-Positive Bacteria
| Compound/Analogue | Bacterial Strain | Potency (MIC) | Reference |
|---|---|---|---|
| 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole | Gram-positive bacteria | ≤8 µg/mL | nih.gov |
| 2-(1-methyl-4-nitro-1H-imidazol-5-ylsulfonyl)-1,3,4-thiadiazole derivative | Staphylococcus aureus | Promising Activity | researchgate.net |
| 2-(1-methyl-4-nitro-1H-imidazol-5-ylsulfonyl)-1,3,4-thiadiazole derivative | Staphylococcus epidermidis | Promising Activity | researchgate.net |
| 2-(1-methyl-4-nitro-1H-imidazol-5-ylsulfonyl)-1,3,4-thiadiazole derivative | Bacillus subtilis | Promising Activity | researchgate.net |
| 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives (compounds 10 & 11) | Helicobacter pylori | 2 µg/mL | nih.gov |
Antifungal Spectrum and Potency
The imidazole scaffold is a cornerstone of many antifungal agents. mdpi.comnih.gov Research into structural analogues of this compound has revealed significant antifungal potential. A series of 4-substituted imidazole sulfonamides demonstrated good in vitro antifungal activity, representing the first C-linked azoles with such properties. nih.gov The most potent compound from this series showed inhibition of key Candida strains at concentrations below 100 nM, a potency comparable to the established antifungal drug itraconazole. nih.gov
Furthermore, certain 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts have been shown to possess a broad spectrum of activity, including against the fungal pathogen Cryptococcus neoformans. mdpi.com Pyrrole analogues of bifonazole (B1667052), specifically 1-(p-Methyl-alpha-[4-(1H-pyrrol-1-yl)phenyl]benzyl)imidazole, were found to be as potent or, in some cases, more potent than bifonazole and ketoconazole (B1673606) against Candida albicans and other Candida species. nih.gov
Table 2: Antifungal Activity of Imidazole Analogues
| Compound/Analogue | Fungal Pathogen | Potency | Reference |
|---|---|---|---|
| 4-substituted imidazole sulfonamide (compound 30) | Candida strains | < 100 nM | nih.gov |
| 3-(3,4-dichlorohenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride | Cryptococcus neoformans | MIC up to 8 μg/mL | mdpi.com |
| 1-(p-Methyl-alpha-[4-(1H-pyrrol-1-yl)phenyl]benzyl)imidazole | Candida albicans & Candida spp. | Equipotent to bifonazole and ketoconazole | nih.gov |
Anticancer and Cytotoxic Activity Profiling
Imidazole derivatives have been extensively investigated for their potential as anticancer agents, demonstrating significant cytotoxic effects against various cancer cell lines through mechanisms that include apoptosis induction and cell cycle arrest. nih.govnih.gov
Structural analogues have shown considerable antiproliferative activity across a range of human cancer cell lines. An imidazacridine derivative, LPSF/AC-05, exhibited cytotoxicity in six out of nine tested cell lines. nih.gov Its most notable effects were observed in the Toledo lymphoma cell line (IC50 = 27.18 µM), the MDA-MB-231 triple-negative breast cancer cell line (IC50 = 27.54 µM), the Jurkat leukemia cell line (IC50 = 31.04 µM), and the Raji leukemia cell line (IC50 = 33.36 µM). nih.gov Importantly, this compound displayed high selectivity, with no toxicity observed against normal human cells (IC50 > 100 µM). nih.gov
In another study, a series of novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas were evaluated at the National Cancer Institute (NCI) against a panel of 60 cancer cell lines. nih.gov One derivative, compound 5l, emerged as a potent broad-spectrum antitumor agent, showing significant growth inhibition against cell lines from nine different types of cancer, including leukemia, lung, colon, and breast cancer. nih.gov
Table 3: In Vitro Antiproliferative Activity of Imidazole Analogues
| Compound/Analogue | Cancer Cell Line | Cell Line Type | Potency (IC50) | Reference |
|---|---|---|---|---|
| LPSF/AC-05 | Toledo | Lymphoma | 27.18 µM | nih.gov |
| LPSF/AC-05 | MDA-MB-231 | Breast Cancer (Triple-Negative) | 27.54 µM | nih.gov |
| LPSF/AC-05 | Jurkat | Leukemia | 31.04 µM | nih.gov |
| LPSF/AC-05 | Raji | Leukemia | 33.36 µM | nih.gov |
| Compound 5l | 60 Cancer Cell Lines | Various | Mean GI% = 40 at 10⁻⁵ M | nih.gov |
The anticancer activity of these imidazole analogues is often mediated by the induction of programmed cell death (apoptosis) and the disruption of the cancer cell cycle. nih.govnih.gov The imidazacridine derivative LPSF/AC-05 was found to primarily induce cell death through apoptosis in all tested cancer cell lines and also caused cell cycle arrest. nih.gov
A detailed mechanistic study on the pyridine (B92270) derivative 5l revealed its ability to provoke apoptosis in HCT-116 colon cancer cells. nih.gov This was evidenced by a decrease in the expression of the anti-apoptotic protein Bcl-2 and a corresponding increase in the expression of pro-apoptotic proteins such as Bax, cytochrome C, p53, caspase-3, and caspase-9. nih.gov Furthermore, compound 5l disrupted the cell cycle of HCT-116 cells, leading to an alteration in the Sub-G1 phase and arrest at the G2-M stage. nih.gov Similarly, a novel ciprofloxacin (B1669076) derivative was shown to cause cell cycle arrest at the G2/M phase and induce apoptosis through the overexpression of p53 and Bax proteins in HCT116 and A549 cell lines. nih.gov
Antiviral Properties and Mechanism of Action
Analogues containing the imidazole or related heterocyclic moieties have demonstrated notable antiviral activities. A series of novel 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl-)-1,3,4-oxadiazole derivatives were synthesized and evaluated for their ability to combat the Tobacco Mosaic Virus (TMV). nih.gov The results showed that these compounds possess good antiviral activity against TMV in vivo. nih.gov Several derivatives exhibited curative effects comparable to the commercial product Ningnanmycin, while one compound (8i) was even more effective, with an EC50 value of 246.48 µg/mL. nih.gov
In another line of research, a derivative containing an imidazole residue from L-histidine methyl ester was tested for its ability to inhibit the influenza A virus. nih.gov The study suggested that the imidazole-containing derivative had reduced antiviral activity compared to an indole-containing analogue, highlighting that structural variations are key to potency. The proposed mechanism for influenza A inhibition involves blocking the M2 proton channel, a process in which the imidazole functional group of the His37 residue plays a crucial role. nih.gov
Immunomodulatory Effects and Anti-inflammatory Potential
Certain imidazole-related structures have been shown to possess immunomodulatory properties. An in vitro study on 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, a compound used to synthesize other immunotropically active agents, revealed its effects on the cellular immune response. nih.gov The compound was found to be non-cytotoxic to murine macrophage and lymphoblast cell lines over a wide range of concentrations. nih.gov
Crucially, it stimulated the proliferation of lymphocytes isolated from the spleen and mesenteric lymph nodes, both when used alone and in combination with mitogens. nih.gov This proliferative effect was also observed for murine peritoneal macrophages. nih.gov In terms of cytokine production, the hydrazide, at its highest tested concentration, increased the lipopolysaccharide (LPS)-induced production of the pro-inflammatory cytokine IL-1β while not affecting the levels of TNF-α. nih.gov These findings confirm the immunomodulatory properties of this class of compounds. nih.gov
Comprehensive Structure-Activity Relationship (SAR) Studies
While comprehensive SAR studies specifically centered on this compound are not extensively detailed in publicly available literature, the broader principles of imidazole SAR can be extrapolated from research on analogous structures. The biological activity of imidazole derivatives is profoundly influenced by the nature and position of substituents on the imidazole ring and its appended functionalities.
The biological potency and selectivity of imidazole-containing compounds are highly sensitive to structural alterations. Key areas of modification that typically influence activity include the imidazole core itself, substituents on the ring, and the nature of the side chains.
Imidazole Ring Modifications:
N-Substitution: The presence and nature of a substituent on the imidazole nitrogen atoms can significantly impact biological activity. For instance, in a series of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide derivatives, the presence of a methyl group at the N-1 position was a common feature in compounds exhibiting anticancer activity. nih.gov
Positional Isomerism of Substituents: The arrangement of substituents on the imidazole ring is critical. Studies on nitroimidazoles have shown that 4-nitroimidazoles and 5-nitroimidazoles can have fundamentally different structural requirements for aerobic versus anaerobic antitubercular activity. nih.gov This highlights the importance of the precise positioning of functional groups for achieving desired biological effects.
Side-Chain Modifications:
Acetonitrile (B52724) Group: The acetonitrile moiety in this compound is a key functional group. While specific modifications to this group on this particular scaffold are not detailed in the available literature, in other heterocyclic scaffolds, the cyano group can be a precursor to or a bioisostere of other functional groups like amides or tetrazoles, which can alter binding affinities and pharmacokinetic properties.
The following table provides a generalized overview of how different structural modifications on imidazole-based compounds can affect their biological activity, based on findings from various studies on related imidazole derivatives.
| Structural Modification | General Impact on Biological Activity | Example from Related Compounds | Reference |
| Substitution on Imidazole Nitrogen | Can modulate potency and selectivity. | N-methylation in some imidazole series has been shown to be important for activity. | nih.gov |
| Positional Isomerism of Ring Substituents | Critically affects the type and level of biological activity. | 4-nitro vs. 5-nitroimidazoles show different antitubercular profiles. | nih.gov |
| Introduction of Aromatic/Heterocyclic Moieties | Can enhance binding affinity through additional interactions. | Phenyl groups on the imidazole ring are common in anticancer derivatives. | nih.govjapsonline.com |
| Modification of Side Chains | Alters pharmacokinetic and pharmacodynamic properties. | Conversion of a cyano group to other functionalities can impact target engagement. |
The rational design of novel analogues is guided by the insights gained from SAR studies. The goal is to optimize the lead compound's potency, selectivity, and pharmacokinetic properties. While direct examples of the rational design of analogues specifically from this compound are not prominent in the searched literature, the general principles of drug design applied to imidazole scaffolds are well-established.
Scaffold Hopping and Bioisosteric Replacement:
A common strategy in drug design is scaffold hopping, where the core structure of a molecule is replaced with a different one that maintains a similar spatial arrangement of key functional groups. For instance, in the development of histamine (B1213489) H3-receptor antagonists, the imidazole ring has been replaced by a piperidine (B6355638) moiety, which in some cases retained or altered the antagonist potency.
Structure-Based Drug Design:
When the three-dimensional structure of a biological target is known, structure-based drug design can be employed to create new analogues that fit more precisely into the binding site. This approach was used in the development of inhibitors for dihydroorotate (B8406146) dehydrogenase, where analogues were designed to form new hydrogen-bonding interactions with specific amino acid residues in the enzyme's active site. nih.gov
Optimization of Physicochemical Properties:
Rational design also involves fine-tuning the physicochemical properties of a lead compound to improve its drug-like characteristics. This can include modifying lipophilicity to enhance membrane permeability or introducing polar groups to improve solubility.
The table below illustrates general strategies for the rational design of imidazole-based compounds.
| Design Strategy | Objective | Example from Related Compounds | Reference |
| Scaffold Hopping | To explore new chemical space while maintaining key pharmacophoric features. | Replacement of imidazole with piperidine in H3-receptor antagonists. | |
| Structure-Based Design | To design molecules with improved binding affinity and selectivity based on the target's 3D structure. | Design of quinoline-based inhibitors targeting dihydroorotate dehydrogenase. nih.gov | |
| Bioisosteric Replacement | To replace a functional group with another that has similar physical or chemical properties to improve potency or pharmacokinetics. | ||
| Introduction of Specific Functional Groups | To exploit specific interactions with the biological target. | Introduction of groups capable of forming hydrogen bonds to enhance binding. | nih.gov |
While the specific biological activities and pharmacological profile of this compound and its direct analogues require further investigation, the established principles of imidazole chemistry and medicinal chemistry provide a solid framework for the future discovery and development of novel therapeutic agents based on this scaffold.
Broader Scientific Applications of 2 5 Methyl 1h Imidazol 4 Yl Acetonitrile
Role as a Versatile Building Block in Complex Organic Synthesis
The structure of 2-(5-methyl-1H-imidazol-4-yl)acetonitrile, which incorporates both an imidazole (B134444) ring and a cyanomethyl group, positions it as a valuable intermediate in organic synthesis. Imidazole derivatives are recognized as crucial building blocks for a multitude of naturally occurring products and pharmacologically active compounds. researchgate.net The imidazole ring itself is a key component in many drug pharmacophores, including those with anti-inflammatory and anticancer properties. researchgate.net
The synthetic utility of this compound is enhanced by its two primary reactive sites:
The Acetonitrile (B52724) Group: The nitrile moiety (-C≡N) is a versatile functional group that can undergo a wide range of transformations. It can be hydrolyzed to form carboxylic acids or amides, reduced to primary amines, or reacted with organometallic reagents to produce ketones. Furthermore, the α-carbon (the -CH2- between the ring and the nitrile) has acidic protons, allowing for deprotonation and subsequent alkylation or condensation reactions to form new carbon-carbon bonds. acs.org This reactivity is fundamental for elongating carbon chains and introducing further complexity to a molecule.
The Imidazole Ring: The imidazole ring can participate in various reactions. The nitrogen atoms can be alkylated or acylated, and the ring itself can undergo electrophilic substitution, although the position of substitution is directed by the existing groups. This allows for the construction of more complex heterocyclic systems. For example, related imidazole derivatives are used in multicomponent reactions to build novel heterocyclic frameworks, such as pyrazol-5-yl-1H-imidazole systems. clockss.org While not starting from this specific acetonitrile, such syntheses illustrate the broad potential of the imidazole core in constructing larger, fused heterocyclic structures. clockss.orgnih.gov
The combination of these features allows this compound to serve as a precursor for a diverse range of more complex molecules, including novel pharmaceuticals and other biologically active agents. uobasrah.edu.iqnih.gov
Potential as a Catalyst or Ligand in Organic Transformations
The nitrogen atoms in the this compound structure provide potential coordination sites for metal ions, suggesting its utility as a ligand in catalysis. The imidazole ring is a well-known ligand in coordination chemistry and is found in the active sites of many metalloenzymes. researchgate.net Imidazole derivatives can bind to a wide range of transition metals, and the resulting complexes can exhibit catalytic activity. nih.govnumberanalytics.com
Furthermore, the acetonitrile group itself can coordinate to transition metals. Acetonitrile is a common, though often labile, ligand in coordination chemistry, frequently used to stabilize cationic metal complexes. wikipedia.org In some cases, the nitrile group can also undergo η²-bonding, where the pi system of the C≡N bond interacts with the metal center, which is an important step in metal-catalyzed reactions of nitriles. wikipedia.org
The bidentate potential of molecules containing both imidazole and another donor group is of particular interest. For instance, a related compound, 2-(1H-Benzo[d]imidazol-2-yl)acetonitrile, has been noted to be a strong coordinating ligand that can bind tightly to a cobalt center in a pincer complex. acs.org This suggests that this compound could act as a chelating ligand, using both a nitrogen atom from the imidazole ring and the nitrogen from the nitrile group to bind to a single metal center. Such coordination could be used to:
Stabilize Catalytic Species: The ligand could form stable complexes with metals like palladium, copper, or ruthenium, which are active catalysts in cross-coupling, oxidation, or reduction reactions. numberanalytics.comresearchgate.net
Create N-Heterocyclic Carbene (NHC) Precursors: Imidazolium (B1220033) salts, which can be formed by the quaternization of the imidazole nitrogen atoms, are excellent precursors to N-heterocyclic carbenes (NHCs). researchgate.net NHCs are a powerful class of ligands used to stabilize metal catalysts for a vast range of organic transformations, including olefin metathesis and cross-coupling reactions. acs.org
Applications in Materials Science and Functional Molecule Development
The development of advanced materials with specific functions is a rapidly growing area of research. Imidazole-containing molecules are being explored for their use in creating functional polymers, sensors, and other smart materials. numberanalytics.com The structural features of this compound make it a candidate for incorporation into such systems.
Potential applications include:
Polymer Science: The compound could be modified to create a polymerizable monomer. For example, the nitrile group could be converted to an amine, which could then be used in the formation of polyamides or polyimides. Imidazole-based polymers are known for properties such as high thermal stability and ionic conductivity. numberanalytics.com
Functional Surfaces and Metal-Organic Frameworks (MOFs): The molecule could be grafted onto surfaces or used as an organic linker in the construction of MOFs. The nitrogen atoms of the imidazole ring provide ideal points for coordination with metal nodes, a key interaction in MOF assembly. Such materials have applications in gas storage (e.g., CO2 capture), separation, and heterogeneous catalysis. numberanalytics.com
Chemosensors: Imidazole derivatives have been successfully developed as fluorescent chemosensors for detecting specific ions. uminho.pt The imidazole ring can act as a recognition site, binding to a target analyte like a metal cation or an anion. This binding event can alter the electronic properties of the molecule, leading to a change in its fluorescence or color. The this compound scaffold could be further functionalized with a fluorophore to create a new chemosensor. For example, a novel 2,4,5-triheteroarylimidazole was shown to exhibit enhanced fluorescence in the presence of ions like Fe²⁺, Fe³⁺, and Al³⁺, and a quenching of fluorescence with Cu²⁺. uminho.pt
Bioanalytical and Biophysical Research Tool
Bioanalytical methods are crucial for understanding biological processes and for drug development. europa.eu The unique properties of certain organic molecules allow them to be used as tools in these research areas.
Based on the chemistry of related compounds, this compound could be developed into a useful research tool:
Fluorescent Probes: As mentioned, the imidazole scaffold is effective in the design of fluorescent sensors. uminho.pt By attaching a suitable chromophore or fluorophore, the molecule could be engineered into a probe for bio-imaging or for quantifying specific analytes in biological samples. The imidazole moiety can provide selectivity for binding to certain metal ions that are biologically important, while the nitrile group offers a site for further chemical modification to tune the probe's properties.
Radiolabeled Tracers: The imidazole ring can serve as a stable scaffold for radiolabeled compounds. N-heterocyclic carbene complexes of gold isotopes, for example, have been explored for use in theranostics, a field that combines therapy and diagnostics. acs.org Imidazole-based ligands have shown success in stabilizing the radioactive isotope, demonstrating their potential in radiopharmaceutical design. acs.org The structure of this compound could serve as a basis for designing new ligands for medical isotopes.
Metabolic Studies: Labeled versions of the molecule (e.g., with ¹³C or ¹⁵N) could be synthesized and used in metabolic studies to trace the fate of imidazole-containing compounds in biological systems. Pharmacokinetic studies of related oxadiazole compounds have been performed using HPLC-MS/MS to track the substance and its metabolites in plasma. rrpharmacology.ru
Compound Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₇N₃ |
| Molecular Weight | 121.14 g/mol |
| CAS Number | 51667-66-4 |
| Physical State | Solid |
| Melting Point | 163-164 °C |
Q & A
Q. What are the common synthetic routes for 2-(5-methyl-1H-imidazol-4-yl)acetonitrile?
The compound is typically synthesized via nucleophilic substitution or condensation reactions involving imidazole derivatives. For example, analogous structures (e.g., cimetidine intermediates) are prepared by reacting 5-methylimidazole-4-methanol with thiourea derivatives under basic conditions, followed by cyanomethylation using bromoacetonitrile . Key steps include refluxing in polar aprotic solvents (e.g., DMF or acetic acid) and purification via recrystallization .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : and NMR are critical for confirming the imidazole ring substitution pattern and acetonitrile moiety. Peaks near δ 2.3–2.5 ppm (singlet) typically correspond to the methyl group on the imidazole ring, while the nitrile group does not show a proton signal .
- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) resolves bond lengths and angles, confirming the planar imidazole ring and spatial arrangement of substituents .
- IR Spectroscopy : A strong absorption band near 2240 cm confirms the C≡N stretch of the acetonitrile group .
Q. What safety protocols are recommended for handling this compound?
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood due to potential nitrile toxicity.
- Store in airtight containers away from oxidizing agents .
Advanced Research Questions
Q. How does the reactivity of the nitrile group influence downstream applications?
The nitrile group serves as a versatile precursor for:
- Heterocycle Synthesis : Reacting with amines or thiols forms tetrazole or thioamide derivatives, useful in medicinal chemistry (e.g., cimetidine analogs) .
- Cyclization Reactions : Under acidic conditions, the nitrile can undergo cycloaddition to generate fused imidazo[1,2-a]pyridines, enhancing pharmacological activity .
- Metal Coordination : The nitrile’s lone pair enables coordination with transition metals (e.g., Pd or Cu) for catalytic applications .
Q. What challenges arise in distinguishing structural isomers of imidazole-acetonitrile derivatives?
Isomer differentiation (e.g., 4- vs. 5-methyl substitution) requires:
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula.
- 2D NMR (COSY, NOESY) : Correlates proton-proton interactions to assign substituent positions .
- Computational Modeling : DFT calculations predict chemical shifts to validate experimental NMR data .
Q. How can crystallization conditions be optimized for X-ray analysis?
- Solvent Selection : Use mixed solvents (e.g., DMF/EtOH) to improve solubility and crystal growth.
- Slow Evaporation : Gradual solvent removal at 4°C yields high-quality single crystals.
- Twinned Data Handling : SHELXL’s twin refinement tools (e.g., BASF parameter) correct for overlapping diffraction patterns .
Methodological Considerations
Q. How to resolve contradictions in spectral data interpretation?
- Cross-Validation : Compare IR, NMR, and X-ray data to identify discrepancies (e.g., unexpected tautomerism in the imidazole ring) .
- Parameter Adjustment : In crystallography, refine occupancy ratios for disordered atoms using SHELXL’s PART instruction .
Q. What strategies improve yield in multi-step syntheses involving this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
